REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][N:4]1[C:8]([CH3:9])=[C:7]([C:10]([O:12]CC)=[O:11])[C:6]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:5]1[C:21]([O:23]CC)=[O:22]>O.C(O)C>[CH3:3][N:4]1[C:8]([CH3:9])=[C:7]([C:10]([OH:12])=[O:11])[C:6]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[C:5]1[C:21]([OH:23])=[O:22] |f:0.1|
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
CN1C(=C(C(=C1C)C(=O)OCC)C1=CC=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue diluted with water (200 mL)
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (˜150 mL) was slowly added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining temperature below 10° C.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (100 mL) and petroleum ether (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=C(C(=C1C)C(=O)O)C1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |